molecular formula C9H16F3NO3 B1432100 (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester CAS No. 1208079-20-2

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B1432100
CAS No.: 1208079-20-2
M. Wt: 243.22 g/mol
InChI Key: DEPPUDRHUVAZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is a compound of interest in various fields of chemistry and industry. This compound features a trifluoromethoxy group, which is known for its electron-withdrawing properties, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester typically involves the introduction of the trifluoromethoxy group into an appropriate precursor. One common method is the nucleophilic substitution of a halogenated precursor with a trifluoromethoxy group donor. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes. The use of reagents such as antimony trifluoride and hydrogen fluoride in a controlled environment allows for the efficient introduction of the trifluoromethoxy group .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its binding affinity and reactivity with enzymes and receptors. This can lead to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar chemical properties.

    Fluorinated carbamates: These compounds have similar structural features and are used in similar applications.

Uniqueness

(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

tert-butyl N-[1-(trifluoromethoxy)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO3/c1-6(5-15-9(10,11)12)13-7(14)16-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPPUDRHUVAZQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(1-Methyl-2-trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.